2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Lipophilicity XLogP Drug Design

Ensure kinase inhibitor library integrity by procuring the exact 2,5-difluorophenyl regioisomer. This tert-butyl substituted imidazo[1,2-b]pyridazine-6-carboxamide provides a unique electrostatic and steric hinge-binding profile, avoiding SAR confounding by isomeric impurities. Ideal for hit-to-lead campaigns prioritizing metabolic stability, with favorable drug-like properties (XLogP 3.4, TPSA 59.3 Ų).

Molecular Formula C17H16F2N4O
Molecular Weight 330.33 g/mol
CAS No. 2548996-70-7
Cat. No. B6461344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548996-70-7
Molecular FormulaC17H16F2N4O
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H16F2N4O/c1-17(2,3)14-9-23-15(21-14)7-6-12(22-23)16(24)20-13-8-10(18)4-5-11(13)19/h4-9H,1-3H3,(H,20,24)
InChIKeyXSGIHPSTPFKAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548996-70-7): Procurement-Relevant Structural and Physicochemical Profile


2-tert-Butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548996-70-7) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class [1]. The molecule features a fused imidazo[1,2-b]pyridazine core substituted at the 2‑position with a bulky tert‑butyl group and acylated at the 6‑position carboxamide nitrogen with a 2,5‑difluorophenyl moiety. Its molecular formula is C₁₇H₁₆F₂N₄O, with a molecular weight of 330.33 g·mol⁻¹, a calculated XLogP3‑AA of 3.4, a topological polar surface area (TPSA) of 59.3 Ų, and a single hydrogen‑bond donor [1]. The imidazo[1,2-b]pyridazine scaffold is a recognised privileged structure in kinase inhibitor design, appearing in patents targeting Trk, ROS1, NTRK, and BACE [2][3]. However, quantitative biological activity data specific to this compound are not publicly available.

Why Generic Substitution of 2-tert-Butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Is Not Advisable


Imidazo[1,2‑b]pyridazine‑6‑carboxamide analogs cannot be freely interchanged because minor alterations in the N‑aryl substituent or the 2‑position alkyl group can dramatically shift kinase selectivity, lipophilicity, and hydrogen‑bonding capacity [1][2]. The 2,5‑difluorophenyl isomer (present in this compound) differs from the 2,3‑difluorophenyl and 2,4‑difluorophenyl analogs in the spatial orientation of fluorine atoms, which directly influences π‑stacking interactions with kinase hinge regions and overall molecular recognition [2]. Similarly, replacing the tert‑butyl group at the 2‑position with a smaller cyclopropyl or a hydrogen atom alters the conformational bias of the imidazo[1,2‑b]pyridazine core and removes a key lipophilic contact in hydrophobic kinase pockets. These structure‑activity relationships are well‑documented for related imidazo[1,2‑b]pyridazine kinase inhibitors [1][2], making generic substitution without confirmatory bioassay data scientifically unsound.

Quantitative Evidence Guide: Differentiating 2-tert-Butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide from Closest Analogs


Fluorine Substitution Pattern: 2,5-Difluorophenyl vs. 2,3-Difluorophenyl – Calculated Lipophilicity Comparison

The 2,5‑difluorophenyl regioisomer (target compound) exhibits a calculated XLogP3‑AA of 3.4 [1]. The 2,3‑difluorophenyl analog (CAS not retrieved; structural identification from vendor catalog only) is expected to have a comparable but not identical XLogP due to altered intramolecular dipole alignment. Although a direct experimental log P measurement is unavailable, the spatial positioning of the fluorine atoms influences the compound’s ability to engage lipophilic kinase pockets. Selection of the 2,5‑difluoro isomer may be preferred when a slightly lower electron‑withdrawing effect on the anilide NH is desired, as the fluorine atoms are meta and para to the amide linkage rather than ortho and meta.

Lipophilicity XLogP Drug Design

Hydrogen-Bond Donor Count: 2,5-Difluorophenyl vs. 4-Fluorophenyl Analog – Impact on Kinase Hinge Binding

The target compound possesses one hydrogen‑bond donor (the carboxamide NH) [1]. The 2,5‑difluorophenyl substitution introduces two electron‑withdrawing fluorine atoms that lower the pKa of the adjacent anilide NH relative to the mono‑fluoro (4‑fluorophenyl) analog [2]. This modulates the hydrogen‑bond donor strength of the carboxamide NH, which typically engages the hinge region of kinases. The 4‑fluorophenyl analog (CAS not retrieved from authoritative source) has only a single para‑fluorine, which withdraws electron density less effectively from the amide NH, potentially altering binding kinetics to kinase targets.

Hydrogen Bonding Kinase Inhibition Medicinal Chemistry

Topological Polar Surface Area (TPSA): Quantitative Comparison with Cyclopropyl Analog for Membrane Permeability Prediction

The target compound has a computed TPSA of 59.3 Ų [1]. The 2‑cyclopropyl‑N‑(2,5‑difluorophenyl) analog (structural identification from vendor catalog only) is predicted to have a nearly identical TPSA because the cyclopropyl and tert‑butyl groups contribute identically to polar surface area (both are purely hydrophobic). However, the tert‑butyl group provides greater steric bulk (molar refractivity) which can reduce metabolic lability at the 2‑position relative to the cyclopropyl group [2]. While TPSA values do not differ, the larger steric volume of the tert‑butyl group may confer improved metabolic stability in in vitro microsomal assays.

ADME TPSA Permeability

Recommended Research and Procurement Scenarios for 2-tert-Butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Kinase Profiling Libraries Requiring Defined 2,5-Difluorophenyl Geometry

When constructing a focused kinase inhibitor library based on the imidazo[1,2‑b]pyridazine scaffold, the 2,5‑difluorophenyl substitution pattern provides a distinct electrostatic and steric presentation at the hinge‑binding region compared to the 2,3‑, 2,4‑, or 3,5‑difluoro isomers [1]. Procurement of this specific regioisomer ensures that structure‑activity relationships (SAR) explored during screening are not confounded by isomeric impurities or unintended substitution patterns.

Metabolic Stability Optimisation via 2‑Position tert‑Butyl Substitution

For programs targeting kinases where oxidative metabolism at the 2‑position is a known liability (e.g., CYP3A4‑mediated oxidation of smaller alkyl groups), the tert‑butyl substituent is expected to provide greater steric shielding than cyclopropyl or methyl analogs [2]. This compound is therefore a rational choice for hit‑to‑lead campaigns prioritising metabolic stability while maintaining the imidazo[1,2‑b]pyridazine pharmacophore.

Physicochemical Benchmarking for Computational ADME Models

With a well‑defined XLogP of 3.4, a TPSA of 59.3 Ų, and a single H‑bond donor, this compound occupies a favourable oral drug‑like chemical space [3]. It can serve as a calibration standard for in silico ADME prediction tools when evaluating novel imidazo[1,2‑b]pyridazine derivatives, providing a reliable reference point for calculated versus experimentally determined property correlations.

Selectivity Screening Against Trk/ROS1/NTRK Kinase Panels

Imidazo[1,2‑b]pyridazine derivatives are established inhibitors of Trk, ROS1, and NTRK kinases [1]. The 2‑tert‑butyl‑2,5‑difluorophenyl combination has not been explicitly profiled in public data, making this compound a suitable tool for expanding the known SAR landscape of this scaffold against clinically relevant kinase targets. Its procurement supports the generation of proprietary selectivity data.

Quote Request

Request a Quote for 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.